Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound containing a triazole ring substituted with an amino group, a thiophen-2-ylmethyl group, and a thioacetic acid moiety. The compound is of research interest due to its potential stress-protective properties. []
Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula . This compound is a derivative of pyridine, characterized by the presence of a bromine atom and a methyl group on the pyridine ring, which significantly influences its reactivity and applications in various fields such as organic synthesis and medicinal chemistry. Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules and is utilized in biological studies, particularly involving enzyme interactions.
The compound can be synthesized from simpler precursors through various chemical reactions, including bromination and esterification processes. Its production may occur in both laboratory and industrial settings, depending on the scale required for research or commercial applications.
Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate is classified under organic compounds, specifically as a pyridine derivative. It falls into the category of halogenated organic compounds due to the presence of a bromine substituent.
The synthesis of Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate typically involves several key steps:
The synthesis typically requires controlled conditions, including temperature and pressure, to ensure high yields and purity. Reaction conditions such as solvent choice (e.g., dichloromethane or toluene) and the use of bases (e.g., triethylamine) are critical for successful reactions.
The molecular structure of Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate features a pyridine ring substituted with a bromine atom at position four and a methyl group at position six. The acetate group is attached to the nitrogen atom of the pyridine ring.
Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate can undergo various chemical reactions:
For substitution reactions, typical reagents include amines or thiols, often requiring polar solvents and bases. Oxidation may utilize potassium permanganate or chromium trioxide under acidic conditions, while reduction might involve lithium aluminum hydride or sodium borohydride in anhydrous conditions.
The mechanism of action for Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate involves its role as a building block in organic synthesis. As a bromopyridine derivative, it participates in cross-coupling reactions that are essential for forming new carbon-carbon bonds in complex molecules.
Research indicates that similar compounds can inhibit specific biochemical pathways, suggesting potential applications in drug discovery and development.
Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate typically appears as a pale yellow solid or oil. Its solubility is influenced by its ionic nature due to the sodium salt form.
The compound exhibits reactivity characteristic of halogenated organic compounds:
Relevant analyses include:
Sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate has several scientific uses:
This sodium carboxylate salt, systematically named as sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate, is a crystalline solid with the molecular formula C₈H₇BrNNaO₂. It serves as a high-value N-heterocyclic building block in pharmaceutical synthesis. Its significance stems from three key features: a bromine atom enabling cross-coupling reactions, a methyl group allowing functionalization, and a carboxylate moiety providing water solubility and metal-coordination capability. This trifunctional design underpins its versatility as a synthetic linchpin for complex bioactive molecules [1].
Systematic Nomenclature:
Structural Descriptors & Representations:
CC1=CC(=CC(=N1)CC(=O)[O-])Br.[Na+]
IVAVULBBXFBBCW-UHFFFAOYSA-N
(protonated form) [1] [6] Table 1: Key Molecular Identifiers
Identifier Type | Value |
---|---|
Molecular Formula | C₈H₇BrNNaO₂ |
SMILES | CC1=CC(=CC(=N1)CC(=O)[O-])Br.[Na+] |
InChIKey (Acid) | IVAVULBBXFBBCW-UHFFFAOYSA-N |
PubChem CID | 72216717 |
Table 2: Predicted Physicochemical Properties (Collision Cross Section, CCS) [1] [6]
Ion Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 229.98113 | 137.9 |
[M+Na]+ | 251.96307 | 150.1 |
[M-H]- | 227.96657 | 142.1 |
[M+NH₄]+ | 247.00767 | 157.9 |
Synthetic Evolution:The compound emerged as a solution to challenges in modifying 2,6-disubstituted pyridines. Early routes relied on:
Industrial Adoption Drivers:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: